molecular formula C10H22N2S B12866308 2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine

2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine

Cat. No.: B12866308
M. Wt: 202.36 g/mol
InChI Key: LTTHYEGSDDZDKJ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a thiomorpholine ring substituted with a butan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine typically involves the reaction of 2,2-dimethylthiomorpholine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another morpholine derivative with different substituents.

Uniqueness

2-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

2-(2,2-dimethylthiomorpholin-4-yl)butan-1-amine

InChI

InChI=1S/C10H22N2S/c1-4-9(7-11)12-5-6-13-10(2,3)8-12/h9H,4-8,11H2,1-3H3

InChI Key

LTTHYEGSDDZDKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)N1CCSC(C1)(C)C

Origin of Product

United States

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